![molecular formula C18H19BrN2O4S B7537124 2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide](/img/structure/B7537124.png)
2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes bromination to introduce the bromo group. The sulfonamide group is then introduced through a reaction with a sulfonyl chloride derivative. The methoxyethyl group is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic due to the presence of the sulfonamide group.
Biological Research: The compound can be used to study the effects of sulfonamides on bacterial growth and metabolism.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, which is essential for bacterial DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Similar in structure but lacks the sulfonamide group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a bromo and methoxy group but differs in the core structure.
2-Bromo-1-methoxyethylbenzene: Similar bromo and methoxy groups but lacks the quinoline and sulfonamide components.
Uniqueness
The uniqueness of 2-Bromo-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide lies in its combination of a quinoline core and a sulfonamide group, which imparts both aromatic stability and biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-bromo-N-[1-(2-methoxyethyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-11-10-21-16-8-7-14(12-13(16)6-9-18(21)22)20-26(23,24)17-5-3-2-4-15(17)19/h2-5,7-8,12,20H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKBCVJMYWQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)

![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
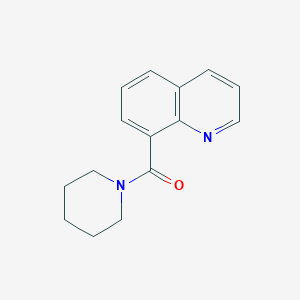
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
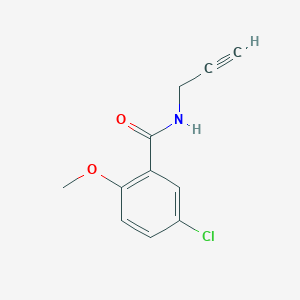
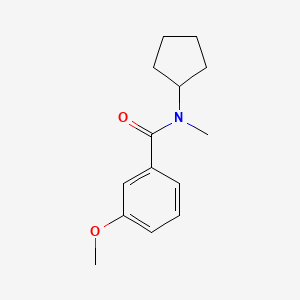
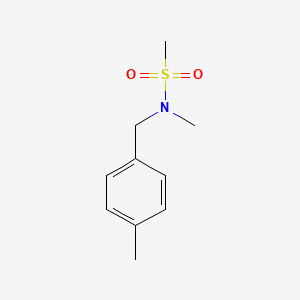
![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
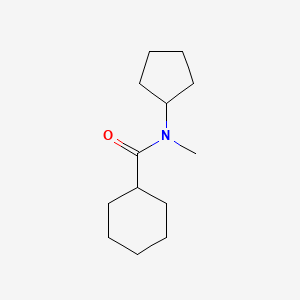
![2-Fluoro-N-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-YL]benzene-1-sulfonamide](/img/structure/B7537120.png)
